4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol
Description
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is a structurally complex organic compound featuring a 1,3-dithiane ring system substituted with a non-4-en-1-yl chain and a butan-1-ol moiety. The 1,3-dithiane group acts as a stabilizing and protective unit in synthetic chemistry, enabling controlled reactivity in nucleophilic or electrophilic environments . The non-4-en-1-yl substituent introduces an alkenyl group, which may influence conformational flexibility and intermolecular interactions.
Properties
CAS No. |
918343-95-0 |
|---|---|
Molecular Formula |
C17H32OS2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
4-(2-non-4-enyl-1,3-dithian-2-yl)butan-1-ol |
InChI |
InChI=1S/C17H32OS2/c1-2-3-4-5-6-7-8-12-17(13-9-10-14-18)19-15-11-16-20-17/h5-6,18H,2-4,7-16H2,1H3 |
InChI Key |
IIVQMPYASVFEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC1(SCCCS1)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol typically involves the reaction of non-4-en-1-yl derivatives with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the dithiane ring. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Compounds for Comparison:
2-(1,3-Dithian-2-yl)indoles
Table 1: Structural and Functional Group Comparisons
Structural Insights :
- The 1,3-dithiane moiety in both the target compound and 4-(3-pyridyl) analog enables stabilization of carbanions, facilitating nucleophilic additions (e.g., in thymidine adduct synthesis) .
- 4-(n-Heptyloxy)butan-1-ol lacks the dithiane ring but shares the butan-1-ol backbone, demonstrating that ether linkages (vs. thioethers) can retain bioactivity, as seen in its role as a pheromone component in beetles .
Physical and Chemical Properties
- Solubility: The pyridyl analog’s aromatic group likely enhances polarity compared to the aliphatic non-4-en-1-yl chain, which may reduce aqueous solubility.
- Stability : Dithiane rings are generally stable under basic conditions but susceptible to oxidation, a trait shared across all dithiane-containing compounds .
- Synthetic Yield : The pyridyl analog achieved 65% yield in nucleophilic additions, suggesting comparable efficiency for the target compound if similar protocols are followed .
Biological Activity
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is a compound notable for its unique chemical structure, which includes a dithiane ring. This structural feature not only imparts distinct chemical properties but also influences its biological activity. The compound's potential applications span various fields, including organic synthesis and biological research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 918343-95-0 |
| Molecular Formula | C17H32OS2 |
| Molecular Weight | 316.6 g/mol |
| IUPAC Name | 4-(2-non-4-enyl-1,3-dithian-2-yl)butan-1-ol |
| InChI Key | IIVQMPYASVFEGN-UHFFFAOYSA-N |
The biological activity of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is primarily attributed to its interactions with enzymes and receptors. The hydroxyl group in the molecule can form hydrogen bonds, enhancing its binding affinity to biological targets. The dithiane ring may facilitate interactions that modulate enzymatic activity or receptor function, potentially influencing metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural features possess antimicrobial properties. The presence of the dithiane ring may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.
Enzyme Inhibition
The compound's ability to interact with specific enzymes suggests potential as an enzyme inhibitor. This property can be beneficial in developing therapeutic agents targeting metabolic disorders or infectious diseases.
Cytotoxic Effects
Preliminary studies indicate that 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol may exhibit cytotoxic effects against certain cancer cell lines. The mechanism behind this activity could involve apoptosis induction or cell cycle arrest.
Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of dithiane compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Interaction : Research indicated that similar compounds could inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic diseases .
- Cytotoxicity Testing : In vitro assays showed that the compound could induce cell death in cancer cell lines, with IC50 values indicating potency comparable to known chemotherapeutics .
Case Studies
Several case studies highlight the practical applications and implications of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. Results indicated a dose-dependent response, with significant inhibition observed at concentrations above 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
A study focused on the cytotoxic effects of the compound on human breast cancer cells (MCF7). The results showed that treatment with 100 µM of the compound led to a reduction in cell viability by approximately 70% after 48 hours, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
